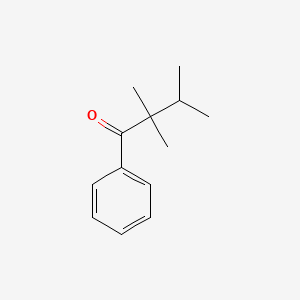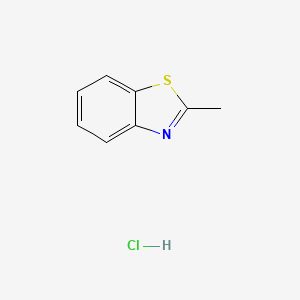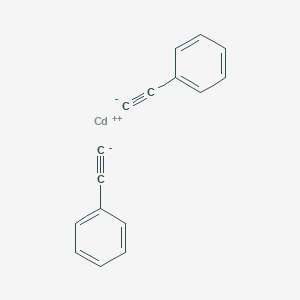
cadmium(2+);ethynylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium(2+);ethynylbenzene is a coordination compound that consists of cadmium ions (Cd²⁺) and ethynylbenzene ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cadmium(2+);ethynylbenzene typically involves the reaction of cadmium salts with ethynylbenzene under controlled conditions. One common method is to dissolve cadmium chloride (CdCl₂) in a suitable solvent, such as ethanol, and then add ethynylbenzene to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Cadmium(2+);ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide (CdO) and other oxidation products.
Reduction: Reduction reactions can convert cadmium(2+) ions to metallic cadmium.
Substitution: Ethynylbenzene ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) can be used.
Substitution: Ligand substitution reactions may involve reagents like halogens (Cl₂, Br₂) or other organic ligands.
Major Products Formed
Oxidation: Cadmium oxide (CdO) and other cadmium-containing compounds.
Reduction: Metallic cadmium (Cd).
Substitution: Various cadmium coordination compounds with different ligands.
科学研究应用
Cadmium(2+);ethynylbenzene has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other cadmium-containing compounds and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
作用机制
The mechanism by which cadmium(2+);ethynylbenzene exerts its effects involves the interaction of cadmium ions with various molecular targets. Cadmium ions can bind to proteins, enzymes, and nucleic acids, disrupting their normal function. This can lead to oxidative stress, inhibition of DNA repair, and interference with cellular signaling pathways, ultimately affecting cell survival and proliferation .
相似化合物的比较
Similar Compounds
Cadmium(2+);phenylacetylene: Similar structure but with a phenylacetylene ligand instead of ethynylbenzene.
Cadmium(2+);styrene: Contains a styrene ligand, differing in the presence of a vinyl group.
Cadmium(2+);benzene: Simplest aromatic cadmium compound with benzene as the ligand.
Uniqueness
Cadmium(2+);ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties.
属性
CAS 编号 |
46842-01-7 |
|---|---|
分子式 |
C16H10Cd |
分子量 |
314.66 g/mol |
IUPAC 名称 |
cadmium(2+);ethynylbenzene |
InChI |
InChI=1S/2C8H5.Cd/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H;/q2*-1;+2 |
InChI 键 |
VWOMFPKNORMRAL-UHFFFAOYSA-N |
规范 SMILES |
[C-]#CC1=CC=CC=C1.[C-]#CC1=CC=CC=C1.[Cd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


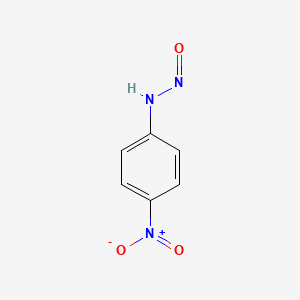
![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
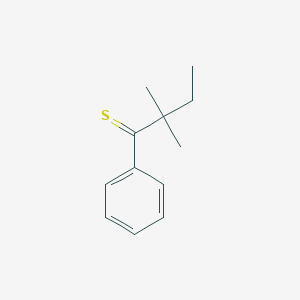
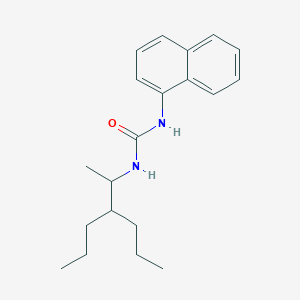
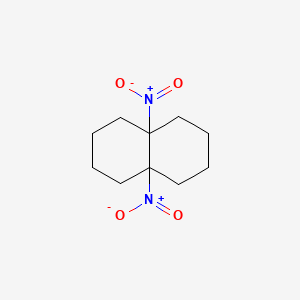
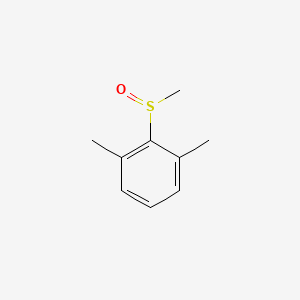
![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)
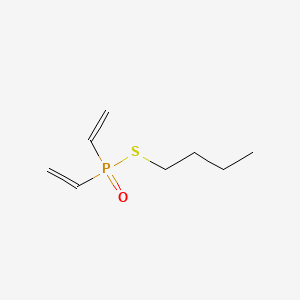
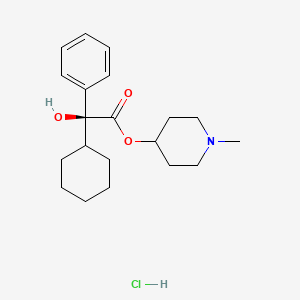
![1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14656595.png)
